2-Chloro-5-(trichloromethyl)pyridine

Overview

Description

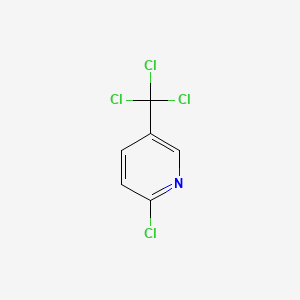

2-Chloro-5-(trichloromethyl)pyridine (CAS: 69045-78-9) is a halogenated pyridine derivative with the molecular formula C₆H₃Cl₄N and a molecular weight of 230.907 g/mol . It is a critical intermediate in agrochemical synthesis, particularly for herbicides and insecticides. The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a trichloromethyl group at the 5-position, which enhances its reactivity and stability under industrial conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trichloromethyl)pyridine typically involves multiple steps:

Synthesis of N-oxygen-3-methylpyridine: This step involves reacting 3-methylpyridine with glacial acetic acid as a solvent and 60% hydrogen peroxide as an oxidizing agent to obtain N-oxygen-3-methylpyridine.

Synthesis of 2-chloro-5-methylpyridine: Oriented chlorination of N-oxygen-3-methylpyridine is carried out using benzoyl chloride as a chlorinating agent to produce 2-chloro-5-methylpyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethyl sulfoxide or acetonitrile and catalysts such as palladium or copper complexes.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and industrial applications.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-5-(trichloromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure allows it to participate in further chemical reactions that lead to the development of active pharmaceutical ingredients (APIs). For example:

- Antimicrobial Agents : It is used in the synthesis of compounds that exhibit antimicrobial properties, contributing to the development of new antibiotics.

- Anti-inflammatory Drugs : The compound has been explored as a precursor for anti-inflammatory drugs, enhancing therapeutic options in treating chronic inflammatory conditions.

The production process typically involves the chlorination of β-picoline under controlled conditions, yielding high purity and efficiency .

Agricultural Chemicals

The compound is widely recognized for its role in the formulation of herbicides and pesticides . Specifically:

- Herbicides : It is an intermediate for several herbicides that are effective against a broad spectrum of weeds. For instance, it is involved in the synthesis of fluazifop and fluazinam, which are known for their low environmental impact and high efficacy .

- Fertilizer Additives : It has been used as a nitrification inhibitor in fertilizers, helping to control nitrogen loss in soils and improving crop yields .

Table 1: Agricultural Chemicals Derived from this compound

| Chemical Name | Application | Efficacy |

|---|---|---|

| Fluazifop | Herbicide | Broad-spectrum weed control |

| Fluazinam | Fungicide | Effective against soil-borne pathogens |

| Nitrification Inhibitor | Fertilizer additive | Reduces nitrogen loss |

Synthetic Chemistry

In synthetic organic chemistry, this compound acts as a versatile building block for creating various complex molecules. Its unique structure allows chemists to modify it into different derivatives through substitution reactions.

Case Study: Synthesis of Trifluoromethylpyridines

A notable application involves converting nicotinic acid into a mixture of this compound and its derivatives through a reaction with phosphorus pentachloride. This method showcases its utility in generating compounds with specific functional groups needed for further chemical transformations .

Industrial Production Processes

The production of this compound typically involves gas-phase chlorination of β-picoline at elevated temperatures (300–500°C) with chlorine in the presence of inert diluents such as nitrogen or halogenated hydrocarbons. This method not only ensures high yields (30–60%) but also allows for the recycling of unreacted materials, making it economically viable .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trichloromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloro and trichloromethyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-Chloro-5-(trichloromethyl)pyridine with structurally related pyridine derivatives:

Chlorination Efficiency

- This compound can be further chlorinated at 150°C under 200 psig Cl₂ pressure to yield 2,3-dichloro-5-(trichloromethyl)pyridine with minimal tar formation due to catalyst-free conditions .

- In contrast, 2-Chloro-5-(chloromethyl)pyridine (CCMP) requires UV light and WCl₆ catalysts for trichloromethylation, producing 2,3,6-trichloro-5-(trichloromethyl)pyridine with 75% yield .

By-Product Profiles

- Chlorination of nicotinic acid with excess PCl₅ produces a 2:1 mixture of this compound and 2,3-dichloro-5-(trichloromethyl)pyridine. Over-chlorination leads to unwanted byproducts (e.g., tetrachlorinated derivatives) .

- CCMP synthesis generates fewer byproducts but requires stringent control of Cl₂ stoichiometry to avoid over-chlorination .

Biological Activity

2-Chloro-5-(trichloromethyl)pyridine, a chlorinated pyridine derivative, has garnered attention for its biological activity and potential applications in various fields, including agriculture and pharmaceuticals. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with chlorine and a trichloromethyl group. Its molecular formula is C6H3Cl4N, and it is often represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of its use as an agricultural chemical. The following sections detail its effects on various biological systems.

1. Toxicological Studies

A series of toxicological studies have been conducted to assess the safety and potential health risks associated with this compound:

- Carcinogenicity : In long-term feeding studies involving B6C3F1 mice, significant increases in the incidence of forestomach squamous cell papillomas and carcinomas were observed at higher doses (125 and 250 mg/kg/day) . This suggests a potential carcinogenic risk associated with prolonged exposure.

- Genotoxicity : The compound has shown mutagenic effects in bacterial systems (S. typhimurium), indicating a risk for genetic damage . However, it did not exhibit mutagenicity in mammalian cells under certain conditions.

- Organ Toxicity : Studies indicated liver hypertrophy and changes in liver enzyme expression in treated animals, suggesting hepatotoxic potential .

The biological activity of this compound is believed to involve several mechanisms:

- Activation of Nuclear Receptors : The compound may activate the constitutive androstane receptor (CAR), leading to altered liver enzyme activity and potential tumor promotion in rodent models .

- Metabolism : Upon entering biological systems, it is metabolized to 6-chloropicolinic acid, which may contribute to its biological effects .

Case Studies

Several case studies highlight the practical implications of this compound:

- Agricultural Use : As a nitrification inhibitor, it is used to enhance nitrogen retention in soil, thereby improving crop yields. Studies have shown that its application can significantly reduce nitrogen loss through leaching .

- Pharmaceutical Research : Investigations into similar chlorinated pyridines suggest potential antimicrobial properties, although specific data on this compound remains limited .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a table summarizing key features:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyridine with trichloromethyl | Potential carcinogen; hepatotoxic |

| Nitrapyrin (2-Chloro-6-trichloromethyl) | Pyridine derivative | Nitrification inhibitor; genotoxic |

| Trifluoromethyl-pyridines | Pyridine with trifluoromethyl | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5-(trichloromethyl)pyridine, and what are their critical reaction conditions?

- Methodological Answer : The compound is synthesized via a multi-step process starting from 3-methylpyridine:

N-Oxidation : Formation of N-oxide using hydrogen peroxide in acetic acid.

Chlorination : Reaction with phosphorus oxychloride (POCl₃) to introduce chlorine at the 2-position.

Side-chain chlorination : Treatment with chlorine gas (Cl₂) at 60–80°C to convert the methyl group to trichloromethyl.

Total yields reach ~30.5% under optimized conditions. Alternative methods include vapor-phase halogen exchange using precursors like 2,3-dichloro-5-(trichloromethyl)pyridine .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹³C and ¹⁹F NMR (for fluorinated analogs) to confirm substitution patterns (e.g., δ ~150 ppm for pyridine carbons) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (C₆H₃Cl₄N, MW: 265.86 g/mol).

- X-ray Crystallography : Resolves halogen positioning and steric effects .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks (Hazard Statements: H315, H319).

- Storage : Store in airtight containers at ≤25°C, away from oxidizing agents.

- Toxicity Management : Monitor for respiratory distress (STOT SE 3) and contact dermatitis; implement emergency washing stations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance chlorination efficiency.

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to reduce side reactions.

- Temperature Gradients : Use microreactors for precise control during exothermic steps (e.g., side-chain chlorination) .

Q. What mechanistic insights explain the regioselectivity of functionalization reactions involving this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing trichloromethyl group directs incoming electrophiles to the 3-position. Computational DFT studies validate this directing effect.

- Radical Reactions : Trichloromethyl acts as a radical trap, enabling C–H functionalization at the 4-position under photoredox catalysis .

Q. How does this compound serve as an intermediate in agrochemical synthesis?

- Methodological Answer :

- Derivatization Pathways :

- Chlorfluazuron : Insecticide synthesized via Ullmann coupling with aryl ureas.

- Fluazinam : Fungicide produced by amidation at the 5-position.

Structure-activity relationship (SAR) studies show that trichloromethyl enhances lipophilicity, improving membrane penetration in target organisms .

Q. How can contradictions in reported biological activity data for derivatives of this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, cell lines).

- Proteomic Profiling : Use CRISPR-Cas9 screens to identify off-target interactions in divergent results.

- Crystallographic Studies : Resolve binding modes with enzymes (e.g., acetylcholinesterase) to clarify potency variations .

Properties

IUPAC Name |

2-chloro-5-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJIVLGVKMTBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4028967 | |

| Record name | 2-Chloro-5-trichloromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Pyridine, 2-chloro-5-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

69045-78-9 | |

| Record name | 2-Chloro-5-trichloromethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-trichloromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-chloro-5-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-trichloromethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-chloro-5-(trichloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHC64YM0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.